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Compound of Interest

Compound Name: Propio-D5-phenone

Cat. No.: B1490012 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic

Resonance (NMR) and Mass Spectrometry (MS) data for Propio-D5-phenone. Due to the

limited availability of public experimental data for this specific deuterated isotopologue, this

document presents reference data for the unlabeled parent compound, propiophenone, and

outlines the theoretical and expected variations in the spectra of Propio-D5-phenone. This

approach provides a robust framework for researchers utilizing this compound as an internal

standard or in metabolic studies.

Introduction to Propio-D5-phenone
Propio-D5-phenone (CAS No. 342610-99-5) is a deuterated form of propiophenone (CAS No.

93-55-0), where the five hydrogen atoms on the ethyl group have been replaced with

deuterium.[1][2] Its molecular formula is C₉H₅D₅O, and it has an approximate molecular weight

of 139.21 g/mol .[3] The IUPAC name for this compound is 1-phenylpropan-1-one-2,2,3,3,3-d5.

Isotopically labeled compounds like Propio-D5-phenone are critical tools in drug metabolism

and pharmacokinetic (DMPK) studies, serving as internal standards for quantitative analysis by

mass spectrometry. The deuterium labeling provides a distinct mass difference from the

unlabeled analyte, allowing for accurate quantification while maintaining similar chemical and

physical properties.
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Mass Spectrometry Data
Mass spectrometry is a fundamental technique for the characterization of Propio-D5-phenone,

confirming its molecular weight and fragmentation patterns.

Expected Mass Spectrum of Propio-D5-phenone
The key distinction in the mass spectrum of Propio-D5-phenone compared to unlabeled

propiophenone is the molecular ion peak. For the deuterated compound, the [M]+ peak is

expected at m/z 139, reflecting the presence of five deuterium atoms.

Table 1: Comparison of Expected Key Mass Fragments for Propiophenone and Propio-D5-
phenone.

Fragment
Propiophenone
(C₉H₁₀O) m/z

Propio-D5-phenone
(C₉H₅D₅O)
Expected m/z

Description

[M]+ 134 139 Molecular Ion

[M-C₂H₅]+ / [M-C₂D₅]+ 105 105

Loss of the

ethyl/deuterated ethyl

radical

[C₆H₅CO]+ 105 105 Benzoyl cation

[C₆H₅]+ 77 77 Phenyl cation

[C₄H₃]+ 51 51 Phenyl fragment

Reference Mass Spectrometry Data for Propiophenone
The following table summarizes the characteristic mass spectrometry peaks for unlabeled

propiophenone.

Table 2: Mass Spectrometry Data for Propiophenone (CAS: 93-55-0).
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m/z Relative Intensity (%) Fragment

134 15-25 [M]+

105 100 [C₆H₅CO]+

77 40-50 [C₆H₅]+

51 10-20 [C₄H₃]+

Data is aggregated from publicly available spectral databases.

Experimental Protocol for Mass Spectrometry
A general protocol for acquiring the mass spectrum of Propio-D5-phenone is as follows:

Sample Preparation: Dissolve a small amount of the compound in a volatile organic solvent

such as methanol or acetonitrile.

Instrumentation: Utilize a mass spectrometer, typically with an electron ionization (EI) source

coupled to a quadrupole or time-of-flight (TOF) analyzer.

Ionization: Use a standard electron energy of 70 eV for EI.

Analysis: Acquire the mass spectrum over a mass range of m/z 40-200.

Data Interpretation: Identify the molecular ion peak and characteristic fragment ions.

NMR Spectroscopy Data
NMR spectroscopy provides detailed information about the chemical structure and environment

of the atoms within a molecule.

Expected ¹H NMR Spectrum of Propio-D5-phenone
In the ¹H NMR spectrum of Propio-D5-phenone, the signals corresponding to the ethyl group

will be absent due to the replacement of protons with deuterium. The spectrum will be

simplified to only show the signals for the aromatic protons of the phenyl group.
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Table 3: Expected ¹H NMR Data for Propio-D5-phenone.

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~7.95 m 2H
Aromatic (ortho-

protons)

~7.55 m 1H
Aromatic (para-

proton)

~7.45 m 2H
Aromatic (meta-

protons)

Reference ¹H NMR Data for Propiophenone
For comparison, the ¹H NMR data for unlabeled propiophenone is provided below.

Table 4: ¹H NMR Data for Propiophenone (CAS: 93-55-0) in CDCl₃.

Chemical Shift
(ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

7.97 d 7.8 2H
Aromatic (ortho-

protons)

7.56 t 7.4 1H
Aromatic (para-

proton)

7.46 t 7.6 2H
Aromatic (meta-

protons)

3.00 q 7.2 2H -CH₂-

1.23 t 7.2 3H -CH₃

Data is aggregated from publicly available spectral databases.

Expected ¹³C NMR Spectrum of Propio-D5-phenone
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The ¹³C NMR spectrum of Propio-D5-phenone will show signals for all nine carbon atoms. The

carbons of the deuterated ethyl group will exhibit coupling to deuterium, resulting in multiplets.

The chemical shifts will be similar to those of propiophenone, with minor isotopic shifts.

Table 5: Expected ¹³C NMR Data for Propio-D5-phenone.

Chemical Shift (ppm) Description

~200 Carbonyl (C=O)

~137 Aromatic (quaternary)

~133 Aromatic (para-CH)

~128.6 Aromatic (meta-CH)

~128.0 Aromatic (ortho-CH)

~31 Methylene (-CD₂-)

~8 Methyl (-CD₃)

Reference ¹³C NMR Data for Propiophenone
The ¹³C NMR data for unlabeled propiophenone is presented for comparison.

Table 6: ¹³C NMR Data for Propiophenone (CAS: 93-55-0) in CDCl₃.

Chemical Shift (ppm) Assignment

200.8 C=O

137.0 Aromatic (quaternary)

133.0 Aromatic (para-CH)

128.6 Aromatic (meta-CH)

128.0 Aromatic (ortho-CH)

31.8 -CH₂-

8.5 -CH₃
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Data is aggregated from publicly available spectral databases.

Experimental Protocol for NMR Spectroscopy
A general protocol for acquiring NMR spectra of Propio-D5-phenone is as follows:

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6 mL of a

deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube.

Instrumentation: Use a high-field NMR spectrometer (e.g., 300 MHz or higher).

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

Set the spectral width to cover the expected range (e.g., 0-220 ppm).

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase

correction, and baseline correction. Reference the spectra to the residual solvent peak or an

internal standard (e.g., TMS).

Experimental Workflow
The following diagram illustrates a typical workflow for the analytical characterization of a

compound like Propio-D5-phenone.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1490012?utm_src=pdf-body
https://www.benchchem.com/product/b1490012?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1490012?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Spectroscopic Analysis Data Processing & Interpretation

Sample Dissolve in
Appropriate Solvent

NMR Spectroscopy
(¹H and ¹³C)

Mass Spectrometry
(EI-MS)

Process NMR Data
(FT, Phasing, Baseline)

Process MS Data
(Peak Identification)

Structure Confirmation &
Data Reporting

Click to download full resolution via product page

Caption: General workflow for the analysis of Propio-D5-phenone.

This guide provides the essential spectroscopic information and experimental considerations

for researchers working with Propio-D5-phenone. While experimental data for the deuterated

compound is not widely published, the provided reference data for propiophenone and the

theoretical expectations for its deuterated analog offer a solid foundation for its characterization

and use in analytical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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